3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
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Overview
Description
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroethylamine hydrochloride with glyoxal in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a tool in biochemical research to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.
2-Chloro-3-(2-phenyl-1H-imidazol-1-yl)pyrazine: Another related compound with different substitution patterns that can lead to varied biological activities.
Uniqueness
This structural feature allows for specific interactions in biological systems and can be exploited in the design of new compounds with desired properties .
Properties
CAS No. |
944905-09-3 |
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Molecular Formula |
C6H8ClN3 |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H8ClN3/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2 |
InChI Key |
HMININCDZZWTJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=C2Cl)CN1 |
Origin of Product |
United States |
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